

Potential Pharmacological Activities of 3-(3-Methoxyphenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Methoxyphenoxy)propylamine

Cat. No.: B1309809

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological activities of **3-(3-Methoxyphenoxy)propylamine**. Due to the limited publicly available data on this specific molecule, this document extrapolates potential activities based on the well-documented pharmacology of structurally related aryloxy propylamine derivatives. This guide covers the chemical properties, potential synthesis, and hypothesized mechanisms of action, with a focus on its potential as a central nervous system (CNS) active agent. All quantitative data from related compounds are summarized for comparative analysis, and detailed experimental protocols from cited studies on analogous molecules are provided. Visual diagrams of synthetic pathways and potential signaling mechanisms are included to facilitate understanding.

Introduction

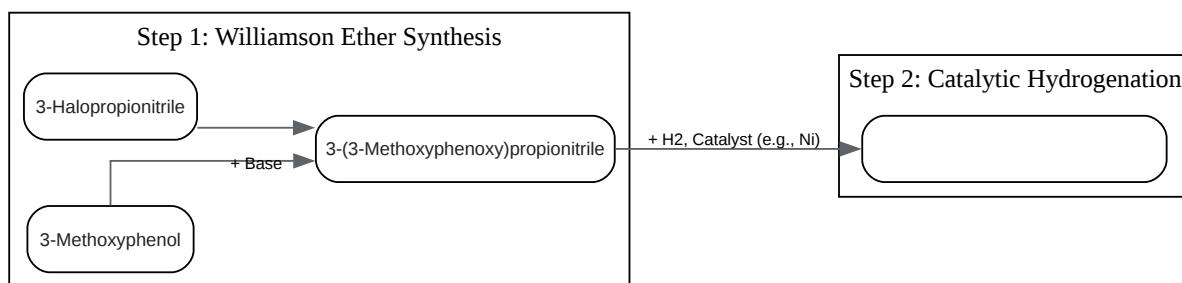
3-(3-Methoxyphenoxy)propylamine is an organic compound belonging to the class of phenoxyalkylamines.^[1] While direct pharmacological studies on this specific isomer are not extensively reported in peer-reviewed literature, its structural similarity to a class of well-known psychoactive compounds, including antidepressants, suggests its potential for biological

activity. This guide aims to consolidate the available information on structurally related molecules to build a profile of the potential pharmacological activities of **3-(3-Methoxyphenoxy)propylamine**.

The core structure, an aryloxy propylamine, is a key pharmacophore for several successful drugs, most notably in the field of neuroscience. Derivatives of the closely related 3-phenoxy-3-phenylpropan-1-amine (PPPA) include prominent antidepressants like fluoxetine (an SSRI) and atomoxetine (an NRI).^[2] This suggests that **3-(3-Methoxyphenoxy)propylamine** could potentially modulate monoaminergic systems.

Chemical and Physical Properties

Below is a summary of the known chemical and physical properties of **3-(3-Methoxyphenoxy)propylamine** and its isomers.


Property	3-(3-Methoxyphenoxy)propylamine	3-(2-Methoxyphenoxy)propylamine Hydrochloride	3-(4-Methoxyphenoxy)propylamine
CAS Number	6451-26-9 ^[1]	1366407-75-1 ^[3]	100841-00-7 ^[4]
Molecular Formula	C ₁₀ H ₁₅ NO ₂ ^[1]	C ₁₀ H ₁₅ NO ₂ ^[3]	C ₁₀ H ₁₅ NO ₂ ^[4]
Molecular Weight	181.23 g/mol ^[1]	181.23 g/mol ^[3]	181.23 g/mol ^[5]
Appearance	Colorless to light yellow liquid ^{[1][6]}	Not specified	Not specified
Boiling Point	164-165 °C at 13 Torr ^[1]	Not specified	304.4 °C at 760 mmHg ^[7]
pKa	9.58 ± 0.10 (Predicted) ^[1]	Not specified	9.45 ± 0.10 (Predicted) ^[7]
Storage	2-8°C, protect from light ^[1]	Room temperature ^[3]	Not specified

Potential Synthesis

While a specific, documented synthesis for **3-(3-Methoxyphenoxy)propylamine** is not readily available in the provided search results, a plausible synthetic route can be inferred from the synthesis of related compounds, such as 3-methoxypropylamine. A common method for synthesizing such amines is through the catalytic hydrogenation of the corresponding nitrile.

A proposed synthesis for **3-(3-Methoxyphenoxy)propylamine** could involve the following steps:

- Williamson Ether Synthesis: Reaction of 3-methoxyphenol with a 3-halopropionitrile (e.g., 3-chloropropionitrile) to form 3-(3-methoxyphenoxy)propionitrile.
- Catalytic Hydrogenation: Reduction of the nitrile group of 3-(3-methoxyphenoxy)propionitrile using a catalyst such as a modified nickel catalyst in the presence of a solvent like ethanol and hydrogen gas under pressure and heat. This would yield the final product, **3-(3-Methoxyphenoxy)propylamine**. A patent for the synthesis of 3-methoxypropylamine from 3-methoxypropionitrile describes using a modified carrier nickel catalyst, ethanol as a solvent, and reacting at 2.8 MPa for 2 hours.[8]

[Click to download full resolution via product page](#)

A plausible two-step synthesis of **3-(3-Methoxyphenoxy)propylamine**.

Potential Pharmacological Activities

The pharmacological activities of **3-(3-Methoxyphenoxy)propylamine** are likely to be centered on the central nervous system, given the activities of its structural analogs.

Antidepressant Activity

A patent for aryloxyphenylpropylamines highlights that compounds in this class exhibit antidepressant effects.^[9] For instance, N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine was shown to be an antagonist of apomorphine and reserpine-induced hypothermia, a pharmacological test in which many marketed antidepressant drugs are active.^[9] This compound demonstrated an activity level comparable to imipramine and amitriptyline.^[9] Furthermore, N-methyl 3-(o-methoxyphenoxy)-3-propylamine was found to increase response rates in pigeons on a fixed-ratio, fixed-interval schedule, an effect that persisted for over 24 hours, similar to the effects of desmethylimipramine.^[9]

The table below summarizes the antidepressant-like effects of some aryloxy propylamine derivatives mentioned in the patent.

Compound	Test	Dosage (mg/kg)	Effect
N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine	Apomorphine Hypothermia Antagonism	10	100% reduction of hypothermia
N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine	Reserpine Hypothermia Reversal	Not specified	Similar degree of reversal to imipramine, amitriptyline, nortriptyline, and desmethylimipramine
N-methyl 3-(o-methoxyphenoxy)-3-propylamine	Operant Behavior (Pigeons)	Not specified	Increased response rates

Monoamine Reuptake Inhibition

The broader class of 3-phenoxy-3-phenylpropan-1-amine (PPPA) derivatives includes potent monoamine reuptake inhibitors.^[2] It is therefore highly probable that **3-(3-Methoxyphenoxy)propylamine** also interacts with monoamine transporters.

- Nisoxetine (N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine): A selective norepinephrine reuptake inhibitor (NRI).[\[2\]](#)
- Fluoxetine (N-methyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine): A selective serotonin reuptake inhibitor (SSRI).[\[2\]](#)
- Atomoxetine ((3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine): A norepinephrine reuptake inhibitor (NRI).[\[2\]](#)

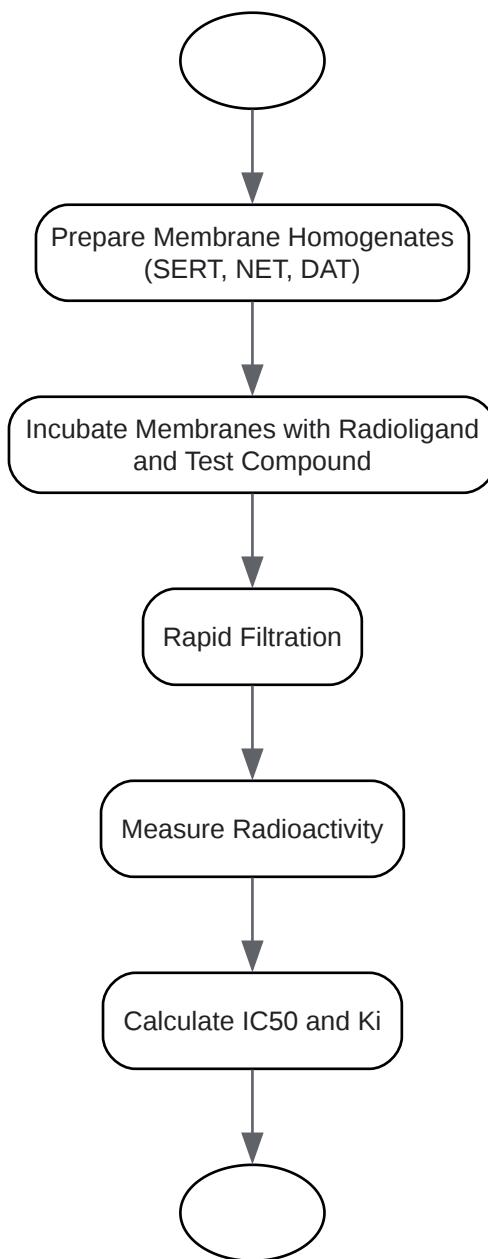
Based on these examples, **3-(3-Methoxyphenoxy)propylamine** could potentially act as a reuptake inhibitor for serotonin (SERT), norepinephrine (NET), or dopamine (DAT), or as a dual or triple reuptake inhibitor.

Hypothesized mechanism of monoamine reuptake inhibition.

Experimental Protocols

Detailed experimental protocols for assessing the potential pharmacological activities of **3-(3-Methoxyphenoxy)propylamine** can be adapted from studies on its analogs.

Reserpine-Induced Hypothermia Reversal


This protocol is based on the methods described for testing aryloxyphenylpropylamines.[\[9\]](#)

- Animal Model: Male mice.
- Procedure: a. Administer reserpine (e.g., 2 mg/kg, intraperitoneally) to induce hypothermia. b. After a set period (e.g., 18 hours), record the baseline hypothermic rectal temperature. c. Administer the test compound (**3-(3-Methoxyphenoxy)propylamine**) or a vehicle control at various doses. d. Measure rectal temperature at regular intervals (e.g., 30, 60, 120 minutes) post-administration of the test compound.
- Data Analysis: Calculate the change in rectal temperature from the hypothermic baseline. Compare the effects of the test compound to a positive control (e.g., imipramine).

Monoamine Transporter Binding Assay

This protocol is a general approach to determine the binding affinity of the compound to SERT, NET, and DAT.

- Preparation: a. Prepare cell membrane homogenates from cells expressing human SERT, NET, or DAT. b. Prepare a radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
- Assay: a. In a 96-well plate, incubate the membrane homogenates with the specific radioligand and varying concentrations of the test compound. b. Incubate at a specific temperature and for a set duration to reach equilibrium. c. Terminate the reaction by rapid filtration through a glass fiber filter. d. Wash the filters to remove unbound radioligand.
- Data Analysis: a. Measure the radioactivity retained on the filters using a scintillation counter. b. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). c. Calculate the binding affinity (K_i) using the Cheng-Prusoff equation.

[Click to download full resolution via product page](#)

Workflow for a monoamine transporter binding assay.

Conclusion

While direct pharmacological data for **3-(3-Methoxyphenoxy)propylamine** is limited, a comprehensive analysis of its structural analogs strongly suggests its potential as a CNS-active agent. The aryloxy propylamine scaffold is a well-established pharmacophore for antidepressant drugs that modulate monoamine systems. Based on the available evidence

from related compounds, **3-(3-Methoxyphenoxy)propylamine** is a promising candidate for further investigation as a potential monoamine reuptake inhibitor with possible applications in the treatment of depression and other neurological disorders. Future research should focus on its synthesis and subsequent in vitro and in vivo characterization to elucidate its specific pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(3-methoxyphenoxy)propan-1-amine | 6451-26-9 [chemicalbook.com]
- 2. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. CAS 100841-00-7: 3-(4-methoxyphenoxy)propan-1-amine [cymitquimica.com]
- 5. 3-(4-Methoxy-phenoxy)-propylamine | C10H15NO2 | CID 3152109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(3-methoxyphenoxy)propan-1-amine | 6451-26-9 [amp.chemicalbook.com]
- 7. Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery [whsysbio.net]
- 8. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. US4018895A - Aryloxyphenylpropylamines in treating depression - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Potential Pharmacological Activities of 3-(3-Methoxyphenoxy)propylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309809#potential-pharmacological-activities-of-3-\(3-methoxyphenoxy\)propylamine](https://www.benchchem.com/product/b1309809#potential-pharmacological-activities-of-3-(3-methoxyphenoxy)propylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com